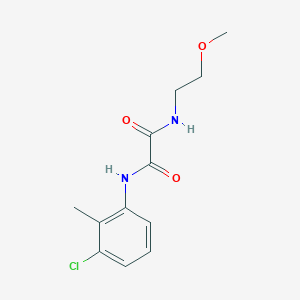![molecular formula C20H19ClN2O2S B5087878 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5087878.png)
3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide, also known as BCTB, is a small molecule that has been extensively studied for its potential applications in scientific research. BCTB is a thiazole derivative that has shown promising results in various fields, including neuroscience, cancer research, and drug discovery. In Furthermore, we will list future directions for BCTB research.
Wirkmechanismus
3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide's mechanism of action is primarily through the inhibition of the TRPM8 ion channel. TRPM8 is a cold and pain-sensing ion channel that is highly expressed in sensory neurons. By inhibiting TRPM8, 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide can reduce the sensation of cold and pain. 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide has also been shown to have anti-cancer properties, although the exact mechanism of action is not yet fully understood.
Biochemical and Physiological Effects
3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide has been shown to have a variety of biochemical and physiological effects. Inhibition of the TRPM8 ion channel by 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide can lead to a reduction in cold and pain sensation. 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide has also been shown to inhibit the growth and proliferation of cancer cells. Furthermore, 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide has been shown to have anti-inflammatory properties, reducing the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and modify, making it a useful scaffold for drug discovery. 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide has also been shown to have low toxicity, making it a safe compound to work with. However, one limitation of 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide is its specificity for the TRPM8 ion channel, which may limit its potential applications in other fields.
Zukünftige Richtungen
There are several future directions for 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide research. One area of interest is the development of 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide derivatives with improved specificity and potency for the TRPM8 ion channel. Another area of interest is the investigation of 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide's anti-cancer properties and its potential use in cancer therapy. Furthermore, 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide's anti-inflammatory properties could be explored for the treatment of inflammatory diseases. Finally, 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide could be investigated for its potential use in drug delivery systems.
Synthesemethoden
3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide can be synthesized through a multistep process, starting with the reaction of 4-chlorobenzenesulfonyl chloride with potassium thiocyanate to produce 4-chlorophenyl isothiocyanate. The intermediate product is then reacted with 3-butoxyaniline to form 3-butoxy-N-(4-chlorophenyl)thiourea. Finally, the thiourea is reacted with 2-bromoacetophenone to produce the desired product, 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide.
Wissenschaftliche Forschungsanwendungen
3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide has been extensively studied for its potential applications in various scientific research fields. In neuroscience, 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide has been shown to inhibit the activity of the TRPM8 ion channel, which is involved in the sensation of cold and pain. 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells. Furthermore, 3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide has been investigated for its potential use in drug discovery, as it can act as a scaffold for the development of new drugs.
Eigenschaften
IUPAC Name |
3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-2-3-11-25-17-6-4-5-15(12-17)19(24)23-20-22-18(13-26-20)14-7-9-16(21)10-8-14/h4-10,12-13H,2-3,11H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZCCYVBBJKOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one hydrochloride](/img/structure/B5087830.png)
![4-(benzoylamino)-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide](/img/structure/B5087832.png)

![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5087841.png)

![3-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5087864.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B5087872.png)

methyl]amino}methyl)-4H-chromen-4-one](/img/structure/B5087897.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5087901.png)
![4-[3-(4-chlorobenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5087904.png)